(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl
Description
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2HCl is a chiral diamine hydrochloride salt featuring a 4-chloro-3-fluorophenyl substituent. Its stereospecific synthesis often involves biocatalytic methods, such as ketoreductase (KRED)-mediated bioreduction of precursor ketones, enabling high enantiomeric purity (e.g., 99.5% ee in analogous syntheses) . This compound’s primary amine groups and halogenated aromatic moiety make it a versatile intermediate in pharmaceutical chemistry, particularly for synthesizing bioactive molecules like anthelmintic agents .
Properties
Molecular Formula |
C8H12Cl3FN2 |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1 |
InChI Key |
MWQRUBKFRYNPRZ-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)F)Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture is resolved to obtain the (1S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Substituent Position Effects
A structurally related positional isomer, (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl (CAS 1381929-08-3), differs in the halogen substitution pattern on the phenyl ring. The 4-chloro-3-fluoro configuration in the target compound introduces distinct electronic and steric effects compared to the 2-chloro-4-fluoro isomer:
- Steric Effects : The 3-fluoro group may increase steric hindrance near the aromatic ring, influencing binding interactions in biological systems.
- Biological Implications : Positional isomers often exhibit divergent pharmacokinetic profiles; for example, altered lipophilicity (ClogP) could affect membrane permeability .
Substituted Ethane-1,2-diamine Derivatives
Intermediate compounds like N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine and N,N-Bis-[1-(4-substituted phenyl)-ethyl]-ethane-1,2-diamine (1a-i) share the ethane-1,2-diamine backbone but feature bulkier substituents:
- Synthetic Utility : These intermediates are precursors to piperazine-2,3-diones, which show improved anthelmintic activity over piperazine hydrate .
Piperazine-2,3-dione Derivatives
The target compound’s diamine structure contrasts with cyclic analogs like 1,4-disubstituted piperazine-2,3-diones (2a-i):
- Activity : Piperazine-2,3-diones demonstrate superior anthelmintic activity (e.g., against Enterobius vermicularis) due to optimized lipophilicity and hydrogen-bonding capacity .
Stereoisomeric Considerations
The (1S) configuration of the target compound is critical for bioactivity. Racemic or (1R) -enantiomers may exhibit reduced efficacy or off-target effects. Biocatalytic methods (e.g., KRED-NADH-112) ensure stereochemical purity, a key advantage over traditional chemical synthesis .
Data Tables
Table 1: Structural and Physicochemical Comparison
*ClogP values estimated based on structural analogs.
†Predicted using software tools due to lack of experimental data.
Research Findings
- Lipophilicity Optimization : Bulkier substituents (e.g., benzyl groups) increase ClogP, enhancing bioavailability but risking solubility issues. The target compound’s balance of lipophilicity and polarity makes it a promising drug intermediate .
- Stereochemical Purity : Biocatalytic synthesis (99.5% ee) outperforms racemic methods, reducing downstream purification costs .
- Anthelmintic Potential: Piperazine-2,3-diones derived from ethane-1,2-diamines show 10–15× higher activity than piperazine hydrate, highlighting the scaffold’s versatility .
Biological Activity
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2HCl, also referred to as a chloro-fluoro-substituted phenyl ethane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and a fluoro group on the phenyl ring, enhancing its reactivity and interaction with biological targets.
- Molecular Formula : CHClFN
- Molecular Weight : 188.63 g/mol
- CAS Number : 1212880-67-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and infectious processes. The presence of both chloro and fluoro substituents enhances the compound's binding affinity and selectivity towards these targets, facilitating modulation of critical biological pathways.
Biological Activities
Research indicates that (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary investigations suggest that (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine may reduce inflammatory responses in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine, it was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, suggesting a promising profile for further development as an antibiotic.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine at concentrations ranging from 10 to 100 µM. This supports its potential use in managing chronic inflammatory conditions.
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine. The introduction of the chloro and fluoro groups significantly enhances its biological activity compared to other similar compounds lacking these substituents. The dual substitution pattern allows for versatile interactions with biological targets.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine | Similar but with different stereochemistry | Moderate antibacterial activity |
| 4-Chloroaniline | Lacks ethylene diamine moiety | Primarily used in dye synthesis |
| 3-Fluoroaniline | Similar aromatic structure without chloro substitution | Used in pharmaceuticals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
